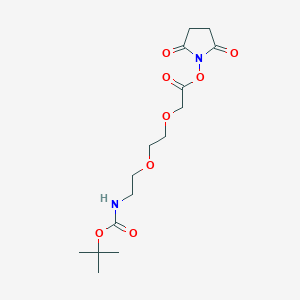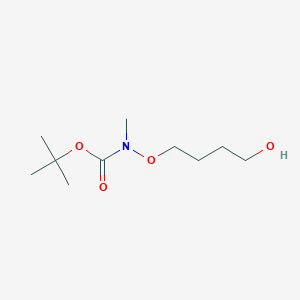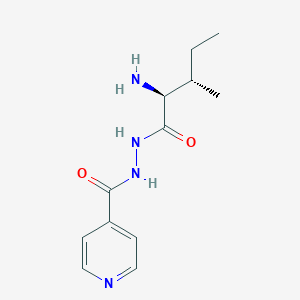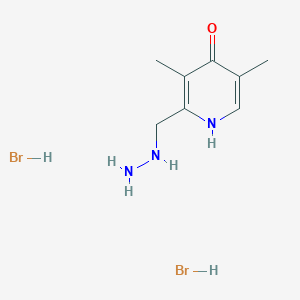
4-Methoxy-3-(pyridin-2-yl)benzoic acid
Descripción general
Descripción
4-Methoxy-3-(pyridin-2-yl)benzoic acid is a chemical compound with a molecular weight of 229.24 . Its IUPAC name is 4-methoxy-3-(2-pyridinyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-(pyridin-2-yl)benzoic acid can be represented by the InChI code: 1S/C13H11NO3/c1-17-12-6-5-9 (13 (15)16)8-10 (12)11-4-2-3-7-14-11/h2-8H,1H3, (H,15,16) .Physical And Chemical Properties Analysis
4-Methoxy-3-(pyridin-2-yl)benzoic acid has a molecular weight of 229.24 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Crystallographic Analysis
- The compound 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid, a close derivative, forms single crystals under hydrothermal conditions, exhibiting planar structures useful in crystallography and materials science (Lin & Zhang, 2012).
Biochemical Interactions
- 4-Methoxy-3-(pyridin-2-yl)benzoic acid influences the binding modes of enzymes such as cytochrome P450, showing different UV-vis spectral responses, important for understanding enzyme-substrate interactions (Podgorski et al., 2020).
Pharmacological Synthesis
- It's a key structural component in the synthesis of potent and selective inhibitors like 5-lipoxygenase-activating protein leukotriene synthesis inhibitors, contributing to improved pharmacokinetics and efficacy in drug design (Hutchinson et al., 2009).
Luminescence and Magnetism in Coordination Polymers
- Derivatives like 3-pyridin-yl-benzoic acid form coordination polymers with lanthanide ions, exhibiting luminescence and magnetic properties, relevant in materials science and photonics (Hou et al., 2013).
Chemical Synthesis and Reactions
- Utilized in synthesizing intermediates like N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)-aminomethyl] benzamide, crucial in developing new chemical entities and understanding reaction mechanisms (Li Bo-yu, 2003).
Photocatalytic Properties
- Serves as a ligand in the formation of coordination polymers with metals, exhibiting photocatalytic activities, significant in environmental applications and materials chemistry (Liu et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-methoxy-3-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-6-5-9(13(15)16)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJIAMUVXKCWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(pyridin-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol](/img/structure/B1416393.png)



![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)





![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)
![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)
![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)
